

# Spectroscopic Analysis of 4-Bromobenzo[a]anthracene: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromobenzo[a]anthracene

Cat. No.: B1265999

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Bromobenzo[a]anthracene**, a brominated polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of direct experimental spectra for this specific compound, this guide presents the detailed spectroscopic data for the parent compound, benzo[a]anthracene, and subsequently elucidates the anticipated effects of bromine substitution at the 4-position. This approach offers a robust framework for the identification and characterization of **4-Bromobenzo[a]anthracene**.

## Molecular Structure

**4-Bromobenzo[a]anthracene** possesses the chemical formula  $C_{18}H_{11}Br$  and a molecular weight of approximately 307.19 g/mol. The structure consists of a benzo[a]anthracene core with a bromine atom substituted at the C4 position.

## Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The data for the parent compound, benzo[a]anthracene, is provided in tabular format, followed by a discussion of the expected spectral changes upon bromination.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of Benzo[a]anthracene

Proton	Chemical Shift ( $\delta$ , ppm)
H-1	8.010
H-2	7.53
H-3	7.53
H-4	8.093
H-5	7.60
H-6	7.60
H-7	9.128
H-8	7.819
H-9	7.652
H-10	7.752
H-11	8.798
H-12	8.323

Solvent:  $\text{CDCl}_3$

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of Benzo[a]anthracene

Carbon	Chemical Shift ( $\delta$ , ppm)
C-1	128.4
C-2	128.4
C-3	126.2
C-4	126.2
C-4a	131.9
C-5	125.6
C-6	125.6
C-6a	131.9
C-7	122.9
C-7a	130.0
C-8	126.9
C-9	126.9
C-10	125.3
C-11	125.3
C-11a	131.7
C-12	128.8
C-12a	130.0
C-12b	131.7

Solvent: CDCl<sub>3</sub>

Expected Effects of Bromination at the 4-Position:

- <sup>1</sup>H NMR: The introduction of the electronegative bromine atom at the C4 position will induce a downfield shift (to a higher ppm value) for the adjacent proton (H-3). The protons on the

same ring (H-1, H-2, and H-3) will also experience some, albeit smaller, shifts. The signals for the protons on the other rings are expected to be less affected.

- $^{13}\text{C}$  NMR: The most significant effect will be observed for the carbon atom directly bonded to the bromine (C-4), which will experience a substantial downfield shift. The neighboring carbon atoms (C-3 and C-4a) will also be shifted, though to a lesser extent.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within a molecule.

Table 3: Key IR Absorptions of Benzo[a]anthracene

Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Mode
3050	Aromatic C-H stretch
1620	Aromatic C=C stretch
885, 840, 790, 740	C-H out-of-plane bending

Sample Preparation: KBr pellet or as a thin film.

Expected Effects of Bromination at the 4-Position:

The fundamental IR spectrum of **4-Bromobenzo[a]anthracene** will be similar to that of benzo[a]anthracene, dominated by aromatic C-H and C=C stretching vibrations.<sup>[1]</sup> The most notable addition will be the appearance of a characteristic C-Br stretching vibration, typically in the range of  $600\text{--}500\text{ cm}^{-1}$ . The pattern of the C-H out-of-plane bending bands in the fingerprint region (below  $1000\text{ cm}^{-1}$ ) may also be altered due to the change in substitution pattern on one of the aromatic rings.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data of Benzo[a]anthracene

m/z	Relative Intensity (%)	Assignment
228	100	[M] <sup>+</sup> (Molecular Ion)
226	22	[M-2H] <sup>+</sup>
114	15	[M] <sup>2+</sup>

Ionization Method: Electron Ionization (EI)

Expected Effects of Bromination at the 4-Position:

- **Molecular Ion Peak:** The mass spectrum of **4-Bromobenzo[a]anthracene** will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally occurring isotopes of bromine, <sup>79</sup>Br and <sup>81</sup>Br, which have nearly equal abundance (approximately 50.7% and 49.3%, respectively). This will result in two prominent peaks in the molecular ion region at m/z 306 and m/z 308, with a relative intensity ratio of approximately 1:1.<sup>[2]</sup>
- **Fragmentation:** A common fragmentation pathway for brominated aromatic compounds is the loss of the bromine atom, which would result in a significant peak at m/z 227, corresponding to the [M-Br]<sup>+</sup> fragment.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. Specific instrument parameters may need to be optimized.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- **Instrumentation:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** For <sup>1</sup>H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a larger number of scans is typically required due to

the lower natural abundance of the  $^{13}\text{C}$  isotope.

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy (KBr Pellet Method)

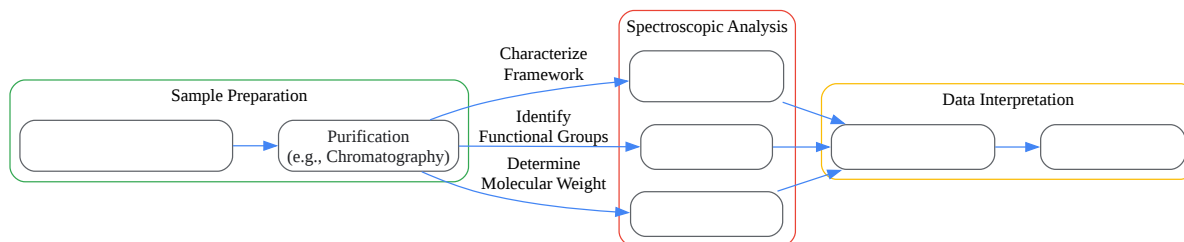
- **Sample Preparation:** Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of an empty sample holder should be collected first.

## Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized by heating.
- **Ionization:** The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of **4-Bromobenzo[a]anthracene** is illustrated in the following diagram.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **4-Bromobenzo[a]anthracene**.

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## References

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